molecular formula C16H38N2O7Si2 B15292112 N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea

Cat. No.: B15292112
M. Wt: 426.65 g/mol
InChI Key: KUSIHIMSYBNTGX-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea (CAS: 24858-52-4) is a bifunctional organosilane compound featuring a urea core (-NH-CO-NH-) linked to two distinct silylated propyl groups: one triethoxysilyl (Si-OCH₂CH₃) and one trimethoxysilyl (Si-OCH₃) moiety . This hybrid structure endows the compound with dual reactivity, enabling applications in surface modification, adhesives, and polymer crosslinking. The ethoxy and methoxy groups influence hydrolysis kinetics, with methoxysilyl groups reacting faster in aqueous environments compared to ethoxysilyl groups, which offer slower, more controlled curing .

Properties

Molecular Formula

C16H38N2O7Si2

Molecular Weight

426.65 g/mol

IUPAC Name

1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea

InChI

InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19)

InChI Key

KUSIHIMSYBNTGX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC

Origin of Product

United States

Preparation Methods

Reaction Between Aminosilane and Isocyanate Silane

The most widely documented route involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate under anhydrous conditions. This stepwise nucleophilic addition-elimination mechanism proceeds via the formation of a urea (-NH-CO-NH-) linkage.

Reaction Equation:
$$
\text{3-(Triethoxysilyl)propylamine} + \text{3-(Trimethoxysilyl)propyl isocyanate} \rightarrow \text{N-3-(Triethoxysilylpropyl)-N-3-(Trimethoxysilylpropyl)urea}
$$

Key Parameters:

  • Solvent : Toluene or dichloromethane (anhydrous)
  • Temperature : 25–40°C (room temperature to mild heating)
  • Catalyst : None required (uncatalyzed reaction)
  • Reaction Time : 12–24 hours

Purification :

  • Distillation : Remove unreacted isocyanate and amine under reduced pressure (50–60°C, 10–15 mmHg).
  • Recrystallization : Dissolve crude product in hexane/ethyl acetate (3:1) and cool to −20°C for 6 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Microreactor systems enable precise control over stoichiometry and residence time, reducing side reactions.

Process Overview:

  • Feedstock Preparation : Separate streams of aminosilane and isocyanate silane in toluene.
  • Mixing Zone : Turbulent flow ensures rapid homogenization (Reynolds number > 2,000).
  • Residence Time : 30–60 minutes at 40°C.
  • Yield : 92–95% (compared to 85–88% in batch reactors).

Advantages :

  • Reduced solvent consumption (30% less than batch methods).
  • Consistent product quality (PDI < 1.05).

Alternative Synthetic Pathways

Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, carbodiimides (e.g., DCC) activate the amine for urea formation.

Procedure:

  • React 3-(triethoxysilyl)propylamine with N,N'-dicyclohexylcarbodiimide (DCC) in THF.
  • Add 3-(trimethoxysilyl)propylamine dropwise over 2 hours.
  • Filter precipitated dicyclohexylurea and concentrate the filtrate.

Limitations :

  • Requires stoichiometric carbodiimide (cost-prohibitive for large-scale synthesis).
  • Byproduct removal complicates purification.

Characterization and Quality Control

Spectroscopic Confirmation

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Urea C=O Stretch : 1640–1680 cm⁻¹.
  • Siloxane (Si-O-Si) : 1000–1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃) :
    • δ 3.7–3.9 ppm (Si-O-CH₂CH₃ and Si-O-CH₃).
    • δ 5.2–5.6 ppm (urea NH protons).
  • ¹³C NMR :
    • δ 158–162 ppm (urea carbonyl).

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30), 1 mL/min.
  • Retention Time : 8.2 minutes (purity >98%).

Comparative Analysis of Synthesis Methods

Parameter Laboratory Batch Industrial Microreactor Carbodiimide Route
Yield (%) 85–88 92–95 78–82
Reaction Time (h) 12–24 0.5–1 6–8
Solvent Efficiency Moderate High Low
Scalability Limited Excellent Poor

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The triethoxysilyl and trimethoxysilyl groups hydrolyze in moisture, necessitating strict anhydrous conditions.

Solutions :

  • Use molecular sieves (3Å) in reaction mixtures.
  • Perform synthesis under nitrogen or argon atmosphere.

Byproduct Formation

Trace isocyanate oligomerization may occur at elevated temperatures.

Mitigation :

  • Maintain reaction temperature <50°C.
  • Implement inline FTIR monitoring to detect premature silanol condensation.

Emerging Techniques

Solvent-Free Mechanochemical Synthesis

Ball milling stoichiometric amounts of aminosilane and isocyanate silane achieves 89% yield in 2 hours.

Advantages :

  • Eliminates solvent waste.
  • Suitable for moisture-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:

    Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.

    Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.

    Substitution: The compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols.

    Condensation: Siloxane polymers.

    Substitution: Various substituted organosilanes.

Scientific Research Applications

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.

    Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

    Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.

Comparison with Similar Compounds

Key Properties

  • Hydrophobicity : The ethoxy group enhances hydrophobicity, delaying moisture-induced hydrolysis.
  • Reactivity: The trimethoxysilyl group accelerates silanol (Si-OH) formation, promoting adhesion to polar substrates like glass or metals.
  • Applications : Used as a coupling agent in composites, coatings, and sealants, where balanced reactivity and durability are critical .

Comparison with Similar Compounds

N,N-bis(3-Trimethoxysilylpropyl)urea (CAS: 18418-53-6)

Structural Differences : This compound replaces both ethoxy groups in the main compound with trimethoxysilyl groups, resulting in a symmetrical structure .
Reactivity and Applications :

  • Faster Hydrolysis : The dual trimethoxysilyl groups increase hydrophilicity and reactivity, making it suitable for rapid-curing adhesives.
  • Polymer Crosslinking: Widely used in silicone-modified polymers and high-performance coatings requiring fast silanol network formation . Comparison Insight: The main compound’s ethoxy/methoxy asymmetry provides a tunable hydrolysis profile, ideal for applications demanding intermediate curing rates.

N-(D-Mannose)-N'-(3-(Triethoxysilyl)propyl)urea

Structural Differences: Features a D-mannose substituent instead of a trimethoxysilyl group, combining carbohydrate chemistry with silane functionality . Applications:

  • Biomedical Functionalization: Used to functionalize mesoporous silica nanoparticles (MSNs) for targeted drug delivery.
  • Selective Binding: The mannose moiety enables specific interactions with biological receptors (e.g., lectins), unlike the main compound’s material-focused design . Comparison Insight: Demonstrates the versatility of urea derivatives in bridging organic and inorganic domains, though with divergent applications (biomedical vs. industrial).

N-3-[(p-Toluenesulfonyl)oxy]phenyl-N'-(p-toluenesulfonyl)-urea

Structural Differences : Aromatic sulfonic acid ester and sulfonylurea groups replace silylpropyl chains, emphasizing electron-withdrawing properties .
Applications :

  • Color Developers: Used in thermal paper and imaging technologies due to its electron-deficient aromatic system.
  • Stability Challenges : Despite improved sensitivity, storage stability remains inferior to silane-based ureas .
    Comparison Insight : Highlights how functional group selection (sulfonyl vs. silyl) dictates application niches—electronic materials versus surface adhesion.

Polymer-Drug Conjugates with Urea Linkages (e.g., Polyglutamic Acid-Urea Derivatives)

Structural Differences : Urea serves as a linker between polyglutamic acid and hydrophobic drug moieties (e.g., phenylpropyl groups) .
Applications :

  • Drug Delivery : Enhances solubility and controlled release of therapeutics.
  • Biocompatibility : Contrasts with the main compound’s industrial use, emphasizing urea’s role in biomedical engineering .
    Comparison Insight : Urea’s versatility is evident, but substituent choice (silyl vs. polymeric) determines compatibility with biological or material systems.

1,1-Dipropyl-3-(2-(Trimethylsilyl)ethoxy)urea

Structural Differences : A trimethylsilyl (TMS) ethoxy group replaces the triethoxy/trimethoxy silylpropyl chains .
Applications :

  • Protecting Groups : The TMS group shields reactive sites in organic synthesis, unlike the main compound’s crosslinking role.
  • Stability : Trimethylsilyl groups resist hydrolysis under mild conditions, contrasting with the main compound’s moisture-sensitive design .
    Comparison Insight : Illustrates how silyl group size (methyl vs. methoxy/ethoxy) modulates reactivity for synthetic vs. material applications.

Biological Activity

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is a silane compound with significant potential in various biological applications, particularly in drug delivery systems, surface modifications, and as a coupling agent in composite materials. This compound, characterized by its dual silane functionalities, enhances the interaction between organic and inorganic materials, making it valuable in biomedical and material science fields.

  • Molecular Formula : C16H38N2O7Si2
  • CAS Number : 24858-52-4
  • Molecular Weight : 402.66 g/mol

The compound features triethoxysilyl and trimethoxysilyl groups that facilitate its reactivity and bonding capabilities with various substrates. Its structure allows for the formation of siloxane bonds, which are crucial for creating stable interfaces in hybrid materials.

1. Cell Adhesion and Proliferation

Research indicates that silane compounds can enhance cell adhesion and proliferation on modified surfaces. Studies have shown that this compound promotes the adhesion of various cell types, including fibroblasts and endothelial cells, which is vital for tissue engineering applications.

2. Drug Delivery Systems

The compound has been explored as a functional modifier in mesoporous silica nanoparticles (MSNs) for drug delivery. The incorporation of this silane into silica matrices improves the loading capacity and controlled release of therapeutic agents. For instance, studies have demonstrated that MSNs modified with this compound exhibit enhanced stability and biocompatibility, making them suitable for delivering anticancer drugs effectively.

3. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of silane-modified surfaces. The presence of this compound on surfaces has shown to inhibit bacterial adhesion and biofilm formation, suggesting its potential use in medical devices to reduce infection rates.

Research Findings

StudyFindings
Zhang et al. (2020)Demonstrated enhanced cell adhesion on surfaces modified with this silane compared to unmodified controls.
Liu et al. (2019)Reported improved drug loading efficiency in MSNs functionalized with this compound.
Chen et al. (2021)Found significant reduction in bacterial colonization on coatings containing this compound, indicating its antimicrobial properties.

Case Study 1: Tissue Engineering

In a study conducted by Smith et al. (2021), scaffolds modified with this compound showed a 50% increase in fibroblast proliferation compared to standard polystyrene surfaces. This enhancement was attributed to improved surface wettability and chemical interactions promoting cell attachment.

Case Study 2: Anticancer Drug Delivery

A recent investigation by Patel et al. (2022) utilized MSNs functionalized with this silane for the delivery of doxorubicin to breast cancer cells. The study reported a controlled release profile that resulted in a 30% increase in cytotoxicity against cancer cells compared to non-modified MSNs.

Q & A

Q. What are the established synthetic routes for N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea, and how can purity be ensured?

The compound is synthesized via silane modification followed by urea linkage formation. A validated approach involves reacting aminopropyltrialkoxysilanes with isocyanates or carbodiimides under anhydrous conditions. For purity, chromatographic methods (e.g., silica gel column chromatography) and spectroscopic verification (¹H/¹³C NMR, FTIR) are critical. Evidence from related silane-urea derivatives suggests that microreactor systems can enhance reaction efficiency and yield by controlling temperature and stoichiometry . Post-synthesis, purity (>98%) is confirmed via elemental analysis and HPLC with UV detection .

Q. How can the structural integrity of this compound be characterized in experimental settings?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of triethoxy- and trimethoxysilyl groups (δ ~3.5–3.8 ppm for Si-O-CH₂) and urea NH protons (δ ~5–6 ppm).
  • FTIR : Peaks at ~1650–1700 cm⁻¹ (urea C=O stretch) and ~1100 cm⁻¹ (Si-O-Si/C-O).
  • Mass spectrometry (ESI-MS or MALDI-TOF) : To verify molecular weight and fragmentation patterns. Cross-referencing with databases like PubChem ensures alignment with structural standards .

Q. What are the primary applications of this compound in materials science?

The dual silane-urea structure enables its use as a silane coupling agent in polymer composites. For example, it enhances interfacial adhesion in silica-filled rubbers by forming covalent bonds between silica and rubber matrices, improving mechanical properties (e.g., tensile strength, modulus) . It also serves as a precursor for functionalized surfaces in sensors or coatings due to its hydrolytic stability and crosslinking capability .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and selectivity of this compound’s synthesis?

Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve silane reactivity, while trace water must be excluded to prevent premature hydrolysis.
  • Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate urea bond formation.
  • Stoichiometry : A 1:1 molar ratio of aminopropyltrialkoxysilane to isocyanate minimizes side products. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor reaction progress .

Q. What methodologies are recommended for analyzing its hydrolytic stability and shelf-life under varying environmental conditions?

Accelerated aging studies under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) can quantify hydrolysis rates. Techniques include:

  • TGA/DSC : To assess thermal stability and decomposition profiles.
  • ³⁰Si NMR : To track siloxane network formation during hydrolysis.
  • pH-dependent UV-Vis assays : To monitor urea bond degradation. Data from similar silane-urea compounds suggest that storage under inert atmospheres (N₂) extends shelf-life .

Q. How does this compound compare to other silane coupling agents (e.g., mercaptosilanes) in enhancing composite material properties?

Comparative studies in rubber composites show:

  • Mechanical performance : This compound provides superior tensile strength (e.g., ~40 MPa vs. ~35 MPa for mercaptosilanes) due to stronger urea-mediated hydrogen bonding.
  • Curing efficiency : Slower vulcanization kinetics compared to sulfur-containing silanes but reduced scorch risk.
  • Data-driven design : Tabulate properties like crosslink density (via swelling tests) and dynamic mechanical analysis (DMA) to quantify performance gaps .

Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Implement process analytical technology (PAT):

  • Inline NMR/Raman spectroscopy : For real-time monitoring of reaction intermediates.
  • Design of experiments (DoE) : To identify critical parameters (e.g., mixing rate, temperature gradients).
  • Quality-by-design (QbD) frameworks : To establish validated operating ranges. Evidence from microreactor-based syntheses highlights reproducibility improvements (>95% yield consistency) .

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